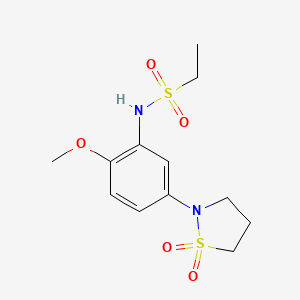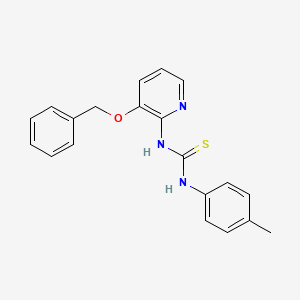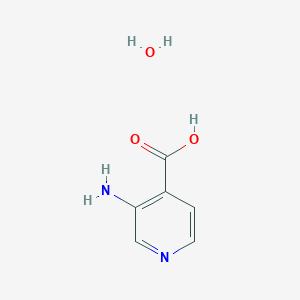
MMV676501
描述
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two thiophene rings and an oxadiazole ring, which contribute to its distinct chemical properties.
科学研究应用
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors
作用机制
Target of Action
The compound has been studied for its antimicrobial potential, particularly against strains of Neisseria gonorrhoeae
Mode of Action
The exact mode of action of MMV676501 is currently unknown . It has been observed to have potent activity against resistant strains ofNeisseria gonorrhoeae . The compound’s interaction with its targets leads to bactericidal effects .
Biochemical Pathways
Given its observed antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in bacteria, leading to their death
Pharmacokinetics
The compound has been shown to have potent activity in vitro , suggesting that it may have good bioavailability.
Result of Action
The result of this compound’s action is the death of the bacteria it targets . It has been observed to have bactericidal effects, meaning it kills bacteria rather than merely inhibiting their growth . This makes this compound a promising candidate for further development as an antimicrobial agent.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can have synergistic effects, enhancing the activity of this compound . Additionally, the compound’s stability and activity could potentially be affected by factors such as pH, temperature, and the presence of certain ions.
生化分析
Biochemical Properties
5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been shown to interact with several enzymes and proteins involved in biochemical reactions. One of the key interactions is with the enzymes involved in the biosynthesis of essential biomolecules in pathogens. For instance, it has demonstrated potent activity against resistant strains of Neisseria gonorrhoeae by inhibiting specific enzymes required for bacterial growth . Additionally, this compound has shown inhibitory effects on the maturation and egress of Plasmodium falciparum merozoites, indicating its potential role in disrupting the life cycle of malaria parasites .
Cellular Effects
The effects of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide on various cell types and cellular processes are significant. In bacterial cells, this compound has been observed to inhibit cell growth and division by targeting specific enzymes and proteins essential for cellular metabolism . In malaria parasites, it affects the maturation and egress of merozoites, thereby disrupting the parasite’s life cycle and reducing its ability to infect red blood cells . These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves binding interactions with specific biomolecules. In bacterial cells, it inhibits key enzymes involved in cell wall synthesis and DNA replication, leading to cell death . In malaria parasites, it interferes with the calcium ionophore-induced egress of merozoites, preventing the release of mature parasites from infected red blood cells . These interactions result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the compound’s antimicrobial and antimalarial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on bacterial and malaria parasite growth . Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial and antimalarial activity without significant toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. In bacterial cells, it inhibits enzymes involved in cell wall synthesis and DNA replication . In malaria parasites, it affects the metabolic flux by disrupting the maturation and egress of merozoites . These interactions with metabolic pathways contribute to the compound’s overall efficacy as an antimicrobial and antimalarial agent.
Transport and Distribution
The transport and distribution of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its target sites . Once inside the cells, it accumulates in specific compartments, where it exerts its inhibitory effects on enzymes and proteins involved in cellular processes.
Subcellular Localization
The subcellular localization of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is essential for its activity and function. The compound is directed to specific compartments or organelles within the cells, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations, ensuring its efficacy in inhibiting bacterial and malaria parasite growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations .
化学反应分析
Types of Reactions
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Halogen substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
相似化合物的比较
Similar Compounds
5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide: Shares a similar thiophene and carboxamide structure but differs in the presence of a pyridine ring.
Rivaroxaban Pseudodimer: Contains similar thiophene and oxazolidinone moieties but is used primarily as an antithrombotic agent.
Uniqueness
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O2S2/c12-7-3-1-5(19-7)9(17)14-11-16-15-10(18-11)6-2-4-8(13)20-6/h1-4H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEDOEVDJDTSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346079 | |
| Record name | 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865288-26-2 | |
| Record name | 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2540075.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2540080.png)

![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)
![2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2540084.png)
![2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2540087.png)
![N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2540090.png)
![4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2540091.png)

![(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2540094.png)
![3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2540096.png)

